Apelin-12 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

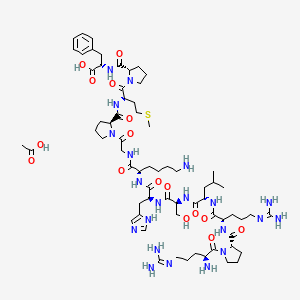

Molecular Formula |

C66H107N21O16S |

|---|---|

Molecular Weight |

1482.8 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C64H103N21O14S.C2H4O2/c1-37(2)30-44(79-53(89)42(18-10-25-73-64(69)70)77-58(94)49-20-12-27-84(49)60(96)40(66)16-9-24-72-63(67)68)54(90)82-47(35-86)56(92)80-45(32-39-33-71-36-75-39)55(91)76-41(17-7-8-23-65)52(88)74-34-51(87)83-26-11-19-48(83)57(93)78-43(22-29-100-3)61(97)85-28-13-21-50(85)59(95)81-46(62(98)99)31-38-14-5-4-6-15-38;1-2(3)4/h4-6,14-15,33,36-37,40-50,86H,7-13,16-32,34-35,65-66H2,1-3H3,(H,71,75)(H,74,88)(H,76,91)(H,77,94)(H,78,93)(H,79,89)(H,80,92)(H,81,95)(H,82,90)(H,98,99)(H4,67,68,72)(H4,69,70,73);1H3,(H,3,4)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-;/m0./s1 |

InChI Key |

PWUOUGMQUHCVDK-SBNCYDFUSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Apelin Peptide Family: A Technical Guide to its Discovery and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of the apelin peptide family and its cognate receptor, APJ, represents a significant advancement in our understanding of cardiovascular and metabolic regulation. Initially identified as an orphan G protein-coupled receptor (GPCR), the subsequent deorphanization of APJ and the characterization of its endogenous ligands have unveiled a complex and pleiotropic signaling system with profound physiological implications. This technical guide provides an in-depth overview of the discovery, history, and core signaling pathways of the apelin peptide family, with a focus on the experimental methodologies that have been pivotal in elucidating its function.

The Discovery of the Apelin Receptor (APJ) and its Ligands

The journey to understanding the apelin system began with the identification of its receptor. In 1993, a gene encoding a novel class A GPCR was discovered through homology cloning. This receptor displayed the highest sequence similarity to the angiotensin AT1 receptor but did not bind angiotensin II, leading to its designation as an "orphan" GPCR, named APJ.[1]

Deorphanization of APJ: The Discovery of Apelin

For five years, APJ remained an orphan receptor until a research group led by Tatemoto successfully identified its endogenous ligand in 1998.[2] Using a reverse pharmacology approach, they screened tissue extracts for the ability to activate APJ expressed in Chinese Hamster Ovary (CHO) cells. This led to the isolation of a 36-amino acid peptide from bovine stomach extracts, which they named "apelin" (APJ endogenous ligand).[2][3]

A Second Endogenous Ligand: Elabela/Toddler

Experimental Protocols

The characterization of the apelin system has relied on a variety of key experimental techniques. Below are detailed methodologies for some of the pivotal experiments.

Cloning and Expression of the Orphan GPCR (APJ)

The initial discovery of APJ involved homology-based cloning, a common technique for identifying new members of a protein family.

Objective: To isolate and express the gene for a novel GPCR with homology to the angiotensin AT1 receptor.

Methodology:

-

Probe Design: Degenerate oligonucleotide probes were designed based on the conserved sequences of the transmembrane domains of the angiotensin AT1 receptor.

-

Library Screening: A human genomic DNA library was screened with the radiolabeled oligonucleotide probes under low-stringency hybridization conditions to allow for the detection of related but not identical sequences.

-

Clone Isolation and Sequencing: Positive clones were isolated, and the DNA was sequenced to identify the full-length open reading frame of the novel GPCR, termed APJ.

-

Expression Vector Construction: The APJ coding sequence was subcloned into a mammalian expression vector (e.g., pcDNA3.1) for stable or transient expression in cell lines.

-

Cell Line Transfection: The expression vector was transfected into a suitable host cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, using standard methods like calcium phosphate (B84403) precipitation or lipofection.

-

Selection and Verification: For stable cell lines, cells were cultured in a selection medium (e.g., containing G418) to select for cells that had integrated the vector. The expression of the receptor was then verified by methods such as RT-PCR, western blotting, or radioligand binding assays.[5][9][10]

Isolation and Purification of Apelin from Bovine Stomach

The discovery of apelin was a landmark achievement in deorphanizing APJ.

Objective: To isolate the endogenous ligand for the APJ receptor from a biological source.

Methodology:

-

Tissue Extraction: Bovine stomach tissue was homogenized and extracted with an acidic solution to solubilize peptides.

-

Fractionation: The crude extract was subjected to a series of chromatographic steps to separate the components based on their physicochemical properties. This typically involved:

-

Cation-exchange chromatography: To enrich for positively charged peptides.

-

Reversed-phase high-performance liquid chromatography (RP-HPLC): Multiple rounds of RP-HPLC with different solvent systems were used to achieve high purity.

-

-

Bioassay-Guided Purification: At each step of the purification process, the fractions were tested for their ability to activate APJ-expressing CHO cells. The primary assay measured the change in extracellular acidification rate, a hallmark of GPCR activation.[2]

-

Amino Acid Sequencing: The purified active peptide was subjected to Edman degradation to determine its amino acid sequence.

-

cDNA Cloning: Based on the peptide sequence, degenerate oligonucleotide probes were designed and used to screen a bovine stomach cDNA library to clone the full-length cDNA encoding the apelin preproprotein.[2]

Radioligand Binding Assay for Apelin Receptor

Radioligand binding assays are fundamental for characterizing the interaction between a ligand and its receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of apelin peptides for the APJ receptor.

Methodology:

-

Membrane Preparation:

-

CHO or HEK293 cells stably expressing the APJ receptor are harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer.[11]

-

-

Saturation Binding Assay:

-

A fixed amount of membrane protein is incubated with increasing concentrations of a radiolabeled apelin peptide (e.g., [125I]-[Pyr1]apelin-13).

-

The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in a parallel set of tubes containing a high concentration of the corresponding unlabeled apelin peptide.

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax.[11][12]

-

-

Competition Binding Assay:

-

A fixed concentration of radiolabeled apelin is incubated with cell membranes in the presence of increasing concentrations of an unlabeled competing ligand.

-

The assay is performed under the same conditions as the saturation binding assay.

-

The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (Ki) of the competing ligand is calculated from the IC50 value using the Cheng-Prusoff equation.[5][8]

-

ERK1/2 Phosphorylation Assay

This assay is used to investigate the activation of a key downstream signaling pathway.

Objective: To determine if apelin stimulates the phosphorylation of ERK1/2 in cells expressing the APJ receptor.

Methodology:

-

Cell Culture and Stimulation:

-

Cells expressing the APJ receptor (e.g., A549 or transfected HEK293 cells) are cultured to near confluence.

-

Cells are serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

-

Cells are then stimulated with different concentrations of apelin for various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[13]

-

-

Cell Lysis: After stimulation, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

Western Blotting:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK1/2.

-

-

Densitometry: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK1/2 activation.[13][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of apelin peptides and related ligands with the APJ receptor.

Table 1: Binding Affinities of Apelin Peptides and Elabela for the APJ Receptor

| Ligand | Cell Type/Tissue | Radioligand | Assay Type | Kd / Ki (nM) | Reference |

| [Pyr1]apelin-13 | CHO-APJ | [125I]-[Pyr1]apelin-13 | Saturation | 0.35 | [1] |

| Apelin-13 (B560349) | Human Left Ventricle | [125I]-[Pyr1]apelin-13 | Competition | 3.2 µM | [16] |

| Apelin-13 | CHO-K1-APJ | [125I]-apelin-13 | Competition | - | [16] |

| Elabela-32 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |

| Elabela-21 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |

| Elabela-11 | CHO-hAPJ | [125I]-[Pyr1]apelin-13 | Competition | ~1.0 | [17] |

Table 2: Functional Potencies of Apelin Peptides and Elabela

| Ligand | Assay | Cell Type | EC50 (nM) | Reference |

| Apelin-13 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |

| Elabela-32 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |

| Elabela-21 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |

| Elabela-11 | cAMP Inhibition | CHO-hAPJ | < 1.0 | [17] |

| Elabela | cAMP Inhibition | CHO-hAPJ | 11.1 | [8] |

| Elabela | ERK1/2 Phosphorylation | CHO-hAPJ | 14.3 | [8] |

Signaling Pathways

Gαi-Mediated Signaling

Upon apelin binding, the Gαi subunit of the heterotrimeric G protein is activated. This leads to:

-

Activation of PI3K/Akt Pathway: The Gβγ subunits released upon Gαi activation can stimulate Phosphoinositide 3-kinase (PI3K), leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism.

-

Activation of the MAPK/ERK Pathway: Gαi signaling can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[14] This pathway is a key regulator of cell growth and differentiation.

Gαq-Mediated Signaling

Activation of the Gαq subunit by the apelin-bound APJ receptor initiates a distinct signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17]

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream targets to modulate cellular responses.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: Timeline of the key discoveries in the apelin peptide family.

Caption: Processing of the apelin preproprotein into active peptides.

Caption: Apelin/APJ Gαi-mediated signaling pathway.

Caption: Apelin/APJ Gαq-mediated signaling pathway.

Conclusion

The discovery of the apelin peptide family and its receptor, APJ, has opened up new avenues for research into the physiological and pathological processes governing cardiovascular and metabolic health. The intricate signaling network activated by apelin and Elabela/Toddler highlights the complexity of this system and underscores its potential as a therapeutic target for a range of diseases. This technical guide has provided a comprehensive overview of the key historical discoveries, detailed experimental protocols, and core signaling pathways that form the foundation of our current understanding of the apelin system. Continued research in this field holds the promise of developing novel therapeutics that can modulate this important signaling axis for the benefit of human health.

References

- 1. Modeling and Deorphanization of Orphan GPCRs | Springer Nature Experiments [experiments.springernature.com]

- 2. Identifying ligands at orphan GPCRs: current status using structure‐based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. academic.oup.com [academic.oup.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Expanding the apelin receptor pharmacological toolbox using novel fluorescent ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Orphan G protein-coupled receptors: the ongoing search for a home [frontiersin.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Apelin signaling antagonizes Ang II effects in mouse models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and characterization of apelin peptides in bovine colostrum and milk by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 - PMC [pmc.ncbi.nlm.nih.gov]

Apelin-12 Acetate and its Interaction with the APJ Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between Apelin-12 acetate (B1210297), a potent endogenous peptide, and its cognate G protein-coupled receptor, APJ. This interaction is a critical signaling axis implicated in a myriad of physiological processes, including cardiovascular function, fluid homeostasis, and metabolism, making it a promising target for therapeutic intervention. This document details the binding kinetics, downstream signaling cascades, and provides standardized protocols for key experimental assays. Furthermore, it presents quantitative data in a structured format and visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of the Apelin-12/APJ system.

Introduction

The apelin receptor (APJ), a class A G protein-coupled receptor (GPCR), was initially identified in 1993 and remained an orphan receptor until the discovery of its endogenous ligand, apelin, in 1998. The apelin gene encodes a 77-amino acid preproprotein, which is proteolytically cleaved into several active fragments, including apelin-36, apelin-17, and the C-terminal pyroglutamated form, [Pyr1]apelin-13. Apelin-12 is a 12-amino acid peptide fragment corresponding to residues 66-77 of the preproapelin protein and is one of the most potent and abundant isoforms. Apelin-12 acetate is the acetate salt of this peptide, commonly used in research.

The Apelin/APJ system is widely expressed throughout the body, with significant concentrations in the central nervous system, heart, lungs, kidneys, and adipose tissue. Its activation triggers a cascade of intracellular signaling events that play a crucial role in maintaining physiological homeostasis. Dysregulation of this system has been linked to various pathologies, including heart failure, hypertension, and metabolic disorders, highlighting its therapeutic potential.

This compound and APJ Receptor Interaction

Apelin-12 is an agonist of the APJ receptor, meaning it binds to and activates the receptor. This interaction is characterized by high affinity and specificity, initiating a conformational change in the receptor that facilitates the coupling and activation of intracellular G proteins.

Binding Affinity and Potency

The interaction between Apelin-12 and the APJ receptor has been quantified using various in vitro assays. The binding affinity (Ki) and the concentration required to elicit a half-maximal response (EC50) or inhibition (IC50) are key parameters that define the potency of Apelin-12. These values can vary depending on the cell type, the specific signaling pathway being measured, and the experimental conditions.

| Assay Type | Ligand | Cell Line | Parameter | Value (nM) | Reference |

| Calcium Mobilization | Apelin-12 | APJ-Gαq16 | EC50 | 0.18 | [1] |

| Calcium Mobilization | Apelin-13 | APJ-Gαq16 | EC50 | - | [2] |

| cAMP Inhibition | Apelin-13 | CHO-K1/AGTRL1 | EC50 | 0.05 | [3] |

| cAMP Inhibition | Apelin-13 | CHO-K1/APJ | EC50 | 0.018 | [4] |

| cAMP Inhibition | Apelin-36 | CHO-K1/APJ | EC50 | 0.053 | [4] |

| β-Arrestin Recruitment | Apelin-17 (K17F) | HEK293 | EC50 | 17 ± 7.4 | [5] |

| β-Arrestin Recruitment | Apelin-17 lacking C-terminal Phe (K16P) | HEK293 | EC50 | 71 ± 5 | [5] |

| Radioligand Binding | BMS-986224 (agonist) | - | Kd | 0.3 | [6] |

| Radioligand Binding | MM 07 (biased agonist) | CHO-K1 | Kd | 300 | [6] |

| Radioligand Binding | MM 07 (biased agonist) | Human Heart | Kd | 172 | [6] |

| β-Arrestin Inhibition | APJ antagonist-1 | - | IC50 | 3100 | |

| HIV-1 and HIV-2 Inhibition | Apelin-12 | NP-2/CD4/APJ | IC50 | 63,000 (63 µg/ml) | [1] |

Table 1: Quantitative data for Apelin-12 and related ligands interacting with the APJ receptor.

Signaling Pathways

Upon binding of Apelin-12, the APJ receptor can couple to multiple G protein subtypes, primarily Gαi and Gαq, leading to the activation of distinct downstream signaling cascades. Furthermore, the APJ receptor can also signal through G protein-independent pathways involving β-arrestins.

G Protein-Dependent Signaling

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway is involved in various cellular processes, including cell growth and metabolism.

-

Gαq Pathway: Coupling to Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for processes like smooth muscle contraction and endothelial nitric oxide synthase (eNOS) activation.

β-Arrestin-Mediated Signaling and Biased Agonism

Following agonist binding and G protein activation, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment leads to receptor desensitization, by uncoupling it from G proteins, and internalization, which removes the receptor from the cell surface.

Interestingly, β-arrestins can also act as signal transducers themselves, initiating signaling cascades independently of G proteins. This phenomenon, known as "biased agonism," allows for the selective activation of either G protein-dependent or β-arrestin-dependent pathways by different ligands. For instance, some studies suggest that certain apelin fragments lacking the C-terminal phenylalanine exhibit biased agonism, favoring the Gαi pathway over β-arrestin recruitment.[5] This has significant implications for drug development, as it may be possible to design ligands that selectively activate beneficial signaling pathways while avoiding those that cause adverse effects.

Downstream Effectors

The initial signaling events described above converge on several key downstream effector pathways:

-

PI3K/Akt Pathway: This pathway is critical for cell survival, growth, and metabolism. Apelin-12 has been shown to activate Akt, which in turn can phosphorylate and activate eNOS, leading to the production of nitric oxide (NO).[1]

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Apelin-12 can stimulate the phosphorylation and activation of ERK1/2.

-

JNK and p38 MAPK Pathways: Apelin-12 has been reported to inhibit the pro-apoptotic JNK and p38 MAPK signaling pathways, thereby exerting neuroprotective effects.

Signaling Pathway Diagrams

Caption: G Protein-Dependent Signaling Pathways of the APJ Receptor.

Caption: β-Arrestin-Mediated Signaling and Receptor Regulation.

Experimental Protocols

Investigating the interaction between Apelin-12 and the APJ receptor requires a variety of specialized in vitro assays. The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand to its receptor.

Materials:

-

Cell membranes expressing the APJ receptor

-

Radiolabeled apelin analog (e.g., [125I]-[Pyr1]apelin-13)

-

Unlabeled Apelin-12 (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing the APJ receptor.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation (typically 5-20 µg of protein).

-

For saturation binding: Increasing concentrations of the radiolabeled ligand.

-

For competition binding: A fixed concentration of the radiolabeled ligand and increasing concentrations of unlabeled Apelin-12.

-

For non-specific binding control: A fixed concentration of the radiolabeled ligand and a high concentration of unlabeled apelin.

-

Bring the final volume to 200-250 µL with binding buffer.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound ligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine the Kd and Bmax for saturation binding or the Ki for competition binding.

Caption: Experimental Workflow for a Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of Gαq-coupled receptors.

Materials:

-

Cells expressing the APJ receptor (and preferably co-expressing a promiscuous G protein like Gα16 to amplify the signal)

-

Apelin-12

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (to prevent dye leakage)

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 45-60 minutes at 37°C.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.

-

Agonist Injection: Inject a solution of Apelin-12 at various concentrations into the wells.

-

Signal Detection: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

-

Data Analysis: Determine the peak fluorescence response for each concentration of Apelin-12 and plot the dose-response curve to calculate the EC50.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gαi-coupled receptor activation.

Materials:

-

Cells expressing the APJ receptor

-

Apelin-12

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Cell Stimulation: Pre-incubate the cells with a PDE inhibitor. Then, stimulate the cells with a fixed concentration of forskolin and varying concentrations of Apelin-12.

-

Cell Lysis: After the incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a competitive immunoassay format provided by the detection kit. The signal is typically inversely proportional to the amount of cAMP present.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the concentration of Apelin-12 to determine the IC50.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated APJ receptor.

Materials:

-

Cells co-expressing the APJ receptor fused to a donor molecule (e.g., Renilla luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP). This is for Bioluminescence Resonance Energy Transfer (BRET) based assays. Alternatively, enzyme fragment complementation assays (e.g., PathHunter) can be used.

-

Apelin-12

-

Substrate for the donor molecule (e.g., coelenterazine (B1669285) for RLuc)

-

Plate reader capable of detecting the specific assay signal (e.g., BRET or chemiluminescence)

Procedure (BRET example):

-

Cell Plating: Seed the transfected cells in a white, opaque 96-well plate.

-

Agonist Stimulation: Treat the cells with varying concentrations of Apelin-12.

-

Substrate Addition: Add the substrate for the donor molecule.

-

Signal Detection: Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor. Plot the BRET ratio against the Apelin-12 concentration to determine the EC50.

Conclusion

The interaction between this compound and the APJ receptor represents a complex and finely tuned signaling system with profound physiological implications. Understanding the nuances of this interaction, from binding kinetics to the intricacies of biased agonism, is paramount for the development of novel therapeutics targeting this pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, enabling a more standardized and informed approach to investigating the Apelin/APJ system. Further exploration of this pathway holds the promise of yielding innovative treatments for a range of cardiovascular and metabolic diseases.

References

- 1. caymanchem.com [caymanchem.com]

- 2. dovepress.com [dovepress.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 5. Biased Signaling Favoring Gi over β-Arrestin Promoted by an Apelin Fragment Lacking the C-terminal Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Physiological Concentrations of Apelin-12 in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physiological concentrations of Apelin-12 in human plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the apelinergic system. This document summarizes quantitative data, details common experimental protocols for Apelin-12 measurement, and illustrates the key signaling pathways associated with this peptide.

Quantitative Data on Apelin-12 Plasma Concentrations

The physiological concentration of Apelin-12 in the plasma of healthy human subjects exhibits variability across different studies, likely due to differences in analytical methods, sample handling, and cohort characteristics. The following table summarizes the quantitative data from several key publications. It is important to note that immunoassays (like ELISA) and mass spectrometry-based methods (like LC-MS/MS) are the primary techniques used for quantification, with the latter often considered more specific for distinguishing between different apelin isoforms.

| Population | N | Mean Concentration (pg/mL) | Standard Deviation (pg/mL) | Concentration Range (pg/mL) | Method | Reference |

| Healthy Controls | 35 | 325 | 152 | Not Reported | ELISA | [1] |

| Healthy Controls | 25 | Not Reported | Not Reported | Not Reported | Commercially available kits | [2] |

| Healthy Controls | 43 | Not Reported (Significantly higher than gastric cancer patients) | Not Reported | Not Reported | ELISA | [3] |

| Healthy Donors | 10 | Not Reported | Not Reported | 208 - 466 (total immunoreactive apelin) | Immunoassay | [4] |

| Healthy Donors | 10 | Not Detected | Not Detected | Lower Limit of Detection: 10-50 | LC/MS/MS | [4] |

| Healthy Controls | 32 | 169.4 (µg/L) | 62.5 (µg/L) | Not Reported | ELISA | [5] |

Note: Concentrations reported in µg/L have been converted to pg/mL for consistency (1 µg/L = 1 pg/mL). The discrepancy in reported values, particularly between immunoassay and LC-MS/MS methods, highlights the challenges in accurately quantifying endogenous apelin peptides. Some studies using sensitive LC/MS/MS methods have reported difficulty in detecting or quantifying endogenous Apelin-12 in healthy individuals, suggesting that circulating levels may be very low[4][6].

Experimental Protocols for Apelin-12 Quantification

Accurate measurement of Apelin-12 in human plasma requires meticulous attention to pre-analytical and analytical procedures due to the peptide's short half-life and susceptibility to degradation.

Blood Collection and Plasma Preparation

Proper sample collection and processing are critical to preserve the integrity of apelin peptides.

-

Blood Collection:

-

Whole blood should be collected in tubes containing an anticoagulant, with EDTA or citrate (B86180) being commonly used[2][7].

-

To minimize proteolytic degradation, some protocols recommend the immediate acidification of the plasma to pH 2.5[6].

-

The use of tubes containing protease inhibitors is also a recommended practice.

-

-

Plasma Separation:

-

After collection, the blood should be centrifuged to separate the plasma. Common centrifugation parameters are 2,000-3,000 rpm for 20 minutes at 4°C[7].

-

The resulting plasma supernatant should be carefully collected, avoiding contamination with the buffy coat or red blood cells.

-

-

Storage:

-

Plasma samples should be stored at -80°C for long-term stability[3]. Repeated freeze-thaw cycles should be avoided as they can lead to peptide degradation.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying Apelin-12 due to its high throughput and relatively low cost. Both competitive and sandwich ELISA formats are available from various commercial vendors.

-

Principle of Competitive ELISA:

-

A microplate is pre-coated with a capture antibody specific for Apelin-12.

-

Standards and plasma samples are added to the wells, along with a fixed amount of biotin-labeled Apelin-12.

-

The unlabeled Apelin-12 in the sample competes with the biotin-labeled Apelin-12 for binding to the capture antibody.

-

After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the captured biotin-labeled Apelin-12.

-

A substrate solution is then added, and the resulting colorimetric signal is inversely proportional to the amount of Apelin-12 in the sample.

-

-

General ELISA Protocol Outline:

-

Prepare all reagents, standards, and samples according to the manufacturer's instructions.

-

Add standards and samples to the appropriate wells of the pre-coated microplate.

-

Add the detection reagent (e.g., biotin-labeled Apelin-12 for competitive ELISA).

-

Incubate the plate, typically for 1-2 hours at 37°C.

-

Wash the wells to remove unbound components.

-

Add the enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubate the plate, typically for 30-60 minutes at 37°C.

-

Wash the wells again.

-

Add the substrate solution and incubate in the dark until color develops.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the Apelin-12 concentration in the samples by interpolating from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and the ability to simultaneously measure multiple apelin isoforms. However, the development of a robust and sensitive LC-MS/MS method for endogenous apelin peptides in plasma has proven challenging.

-

Principle of LC-MS/MS:

-

Sample Preparation: Plasma samples undergo an extraction process, often solid-phase extraction (SPE), to isolate and concentrate the apelin peptides.

-

Liquid Chromatography (LC): The extracted peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a high-performance liquid chromatography system.

-

Tandem Mass Spectrometry (MS/MS): The separated peptides are ionized and then fragmented. The mass-to-charge ratio of the precursor and fragment ions are measured, providing a highly specific signature for each peptide.

-

-

Key Methodological Considerations for Apelin-12 LC-MS/MS:

-

Sample Pre-treatment: To inactivate proteases and release protein-bound apelin, plasma can be treated with an acid, such as 4% phosphoric acid.

-

Internal Standards: Stable isotope-labeled versions of Apelin-12 are used as internal standards for accurate quantification[4].

-

Extraction: Cation-exchange solid-phase extraction is a common method for isolating apelin peptides from the plasma matrix[4].

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is typically used for quantification[4].

-

Signaling Pathways and Experimental Workflows

Apelin-12 Signaling Pathway

Apelin-12 exerts its biological effects by binding to the G protein-coupled receptor, APJ. This interaction triggers a cascade of intracellular signaling events that are involved in a wide range of physiological processes.

References

- 1. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Significance of Serum Apelin Levels as a Biomarker for Gastric Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liquid chromatography/tandem mass spectrometry assay for the absolute quantification of the expected circulating apelin peptides in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On Methods for the Measurement of the Apelin Receptor Ligand Apelin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sinogeneclon.com [sinogeneclon.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. chemrxiv.org [chemrxiv.org]

Apelin-12 in Angiogenesis and Vascular Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apelin-12, a potent endogenous peptide, has emerged as a critical regulator of angiogenesis and vascular development. Acting through its cognate G protein-coupled receptor, APJ, Apelin-12 modulates a complex network of signaling pathways essential for endothelial cell proliferation, migration, and tube formation. This technical guide provides an in-depth overview of the role of Apelin-12 in these processes, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support further research and therapeutic development in this promising field.

Introduction

The formation of new blood vessels, or angiogenesis, is a fundamental biological process crucial for embryonic development, tissue repair, and various pathological conditions, including tumor growth and ischemic diseases. The Apelin/APJ system has been identified as a key player in both physiological and pathological angiogenesis[1]. Apelin-12, one of the most active isoforms of the apelin peptide, is highly expressed in endothelial cells and plays a significant role in driving the angiogenic state[2][3]. This document serves as a comprehensive resource for understanding the molecular mechanisms of Apelin-12-mediated angiogenesis and provides practical guidance for its experimental investigation.

Core Signaling Pathways

Apelin-12 initiates a cascade of intracellular signaling events upon binding to its receptor, APJ, on the surface of endothelial cells. These pathways are central to the pro-angiogenic effects of Apelin-12.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a primary mediator of Apelin-12's effects on endothelial cell survival and proliferation. Activation of this pathway leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), promoting vasodilation and vascular stabilization[4][5].

ERK/MAPK Pathway

The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is another critical downstream effector of Apelin-12/APJ signaling. This pathway is instrumental in promoting endothelial cell migration and proliferation, key events in the formation of new blood vessels[1][5].

Cross-talk with VEGF and Notch Signaling

Apelin-12 signaling is intricately linked with other major angiogenic pathways, notably those mediated by Vascular Endothelial Growth Factor (VEGF) and Notch. Apelin can act synergistically with VEGF to promote angiogenesis, and its expression is regulated by the Notch signaling pathway, which is crucial for the determination of endothelial cell fate (tip vs. stalk cells)[2][6][7][8]. Hypoxia can also induce the expression of apelin, further linking it to pathological angiogenesis[9][10].

Quantitative Data on Apelin-12's Angiogenic Effects

The following tables summarize key quantitative findings from various experimental models investigating the pro-angiogenic effects of Apelin-12.

| Parameter | Cell/Model System | Apelin-12 Concentration | Observed Effect | Fold Change/Percentage Increase | Reference |

| Cell Proliferation | Human Retinal Pigment Epithelial (RPE) cells | 100 ng/mL | Increased cell proliferation | Statistically significant increase (P < 0.01) compared to control | [8] |

| Cell Migration | Human Retinal Pigment Epithelial (RPE) cells | 100 ng/mL | Increased cell migration | Statistically significant increase in migrated cells per high power field | [8] |

| Endothelial Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 0-1000 ng/ml (in the presence of 20 ng/ml VEGF) | Dose-dependent enhancement of VEGF-induced proliferation | Statistically significant (P<0.001) | [11] |

| Retinal Vessel Area | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased retinal vessel area | 2.274 ± 0.282 mm² vs. 1.579 ± 0.263 mm² (control) | [12] |

| Retinal Vessel Density (Peripheral Zone) | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased vessel density | 35.4% ± 5.2% vs. 25.0% ± 4.0% (control) | [13] |

| Tip Cell Number | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased number of tip cells | 37 ± 7.2 vs. 24.4 ± 8.5 (control) | [13] |

| Tip Cell Filopodia Length | Mouse Model of Oxygen-Induced Retinopathy (OIR) | N/A (exogenous apelin) | Increased filopodia length | 26.13 ± 2.55 µm vs. 16.82 ± 1.94 µm (control) | [13] |

| Gene/Protein | Cell/Model System | Condition | Observed Effect | Fold Change | Reference |

| APJ mRNA | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF (10 ng/ml) stimulation for 18h | Upregulation of APJ expression | ~2.5-fold increase | [11] |

| MCP-1 mRNA | Endothelial cells | Apelin siRNA treatment for 24h | Upregulation of MCP-1 expression | 2.86 ± 0.33 | [11] |

| MCP-1 protein | Endothelial cells | Apelin siRNA treatment | Upregulation of MCP-1 protein expression | 1.89 ± 0.06 | [11] |

| CD31 mRNA | Mouse retina (OIR model) | Apelin siRNA treatment | Downregulation of CD31 expression | 0.84 ± 0.05 | [11] |

Key Experimental Protocols

Detailed methodologies for seminal experiments used to elucidate the function of Apelin-12 in angiogenesis are provided below.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium-2 (EGM-2)

-

Growth factor-reduced Matrigel

-

Apelin-12 peptide

-

96-well plates

-

Inverted microscope with imaging capabilities

Protocol:

-

Thaw growth factor-reduced Matrigel on ice overnight.

-

Pre-chill a 96-well plate at -20°C for 2-3 hours.

-

Pipette 50 µL of cold Matrigel into each well of the chilled 96-well plate, ensuring the entire surface is covered without bubbles.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Culture HUVECs in EGM-2 to 70-80% confluency.

-

Harvest HUVECs using trypsin and resuspend them in serum-free medium at a concentration of 1-2 x 10^5 cells/mL.

-

Seed 100 µL of the HUVEC suspension (1-2 x 10^4 cells) onto the solidified Matrigel in each well.

-

Add Apelin-12 at desired concentrations to the respective wells. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).

Ex Vivo Aortic Ring Assay

This assay provides a more complex, three-dimensional model of angiogenesis that recapitulates many aspects of in vivo vessel sprouting.

Materials:

-

Thoracic aorta from a rat or mouse

-

Type I collagen gel

-

Endothelial cell growth medium

-

Apelin-12 peptide

-

48-well plates

-

Surgical instruments (forceps, scissors, scalpel)

-

Inverted microscope

Protocol:

-

Aseptically dissect the thoracic aorta and place it in a sterile, ice-cold phosphate-buffered saline (PBS) solution.

-

Carefully remove the surrounding fibro-adipose tissue.

-

Cross-section the aorta into 1 mm thick rings using a sterile scalpel.

-

Prepare the Type I collagen gel according to the manufacturer's instructions and keep it on ice.

-

Add a 100 µL layer of collagen gel to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.

-

Place one aortic ring into the center of each well on top of the polymerized collagen.

-

Add another 50 µL of collagen gel to cover the aortic ring and incubate at 37°C for 30 minutes to solidify.

-

Add endothelial cell growth medium containing the desired concentrations of Apelin-12 or vehicle control to each well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, changing the medium every 2-3 days.

-

Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.

-

Quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis in a living embryo.

Materials:

-

Fertilized chicken eggs (day 3-4 of incubation)

-

Sterile filter paper or silicone rings

-

Apelin-12 peptide solution

-

Stereomicroscope

-

Egg incubator

Protocol:

-

Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

-

On day 3 or 4 of incubation, create a small window in the eggshell to expose the CAM.

-

Carefully place a sterile filter paper disc or a silicone ring onto the CAM.

-

Apply a small volume (e.g., 10 µL) of Apelin-12 solution at the desired concentration onto the disc/ring. Use a vehicle solution as a control.

-

Seal the window with sterile tape and return the egg to the incubator.

-

After 48-72 hours, observe the CAM for the formation of new blood vessels converging towards the application site.

-

Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the disc/ring.

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Apelin-12 signaling pathway in endothelial cells.

Caption: Workflow for the in vitro tube formation assay.

Caption: Workflow for the ex vivo aortic ring assay.

Conclusion and Future Directions

Apelin-12 is a potent, multifaceted regulator of angiogenesis and vascular development. Its intricate signaling network and its interplay with other key angiogenic factors highlight its potential as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating the Apelin/APJ pathway in a variety of angiogenesis-dependent diseases. Future research should focus on elucidating the precise context-dependent roles of Apelin-12 in different vascular beds and pathological conditions, as well as on the development of specific and potent agonists and antagonists for therapeutic applications.

References

- 1. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. umassmed.edu [umassmed.edu]

- 4. Apelin signaling drives vascular endothelial cells toward a pro-angiogenic state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Immunofluorescence techniques in zebrafish retina | Proteintech Group [ptglab.com]

- 8. researchgate.net [researchgate.net]

- 9. Zebrafish Immunofluorescence Protocol [protocols.io]

- 10. Whole Mount Immunohistochemistry in Zebrafish Embryos and Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of apelin expression switches endothelial cells from proliferative to mature state in pathological retinal angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miR-503/Apelin-12 mediates high glucose-induced microvascular endothelial cells injury via JNK and p38MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Apelin/APJ in a Mouse Model of Oxygen-induced Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular and Tissue Distribution of the Apelin Receptor (APJ): An In-depth Technical Guide

Introduction

The Apelin Receptor, officially known as APJ (Angiotensin II Receptor-Like 1), is a Class A G-protein coupled receptor (GPCR) that has garnered significant attention in the scientific community. Initially identified as an orphan receptor due to its sequence homology with the angiotensin II type 1 receptor, its endogenous ligand, apelin, was later discovered.[1] The subsequent identification of a second endogenous ligand, Elabela/Toddler, has further expanded the complexity and physiological relevance of this system.[2] The apelin/APJ system is a critical regulator of a wide array of physiological processes, including cardiovascular function, fluid homeostasis, angiogenesis, and energy metabolism.[1][3] Its widespread distribution throughout the central and peripheral nervous systems, as well as in numerous peripheral tissues, underscores its multifaceted role in both health and disease.[4][5] This technical guide provides a comprehensive overview of the cellular and tissue distribution of the APJ receptor, details key experimental methodologies for its detection, and outlines its principal signaling pathways.

Tissue and Cellular Distribution of APJ

The APJ receptor exhibits a broad expression pattern, with its presence confirmed in a multitude of tissues and cell types. The following tables summarize the known distribution of APJ, categorized by physiological system. Expression levels are qualitatively described based on immunohistochemistry and mRNA analysis from various studies.

Central Nervous System (CNS)

APJ is widely expressed throughout the CNS, where it plays crucial roles in regulating fluid balance, appetite, and pituitary hormone release.[6]

| Brain Region | Cellular Localization | Expression Level | References |

| Hypothalamus | Neurons in the supraoptic (SON) and paraventricular (PVN) nuclei | High | [1][6] |

| Cerebral Cortex | Neurons in frontal, temporal, and occipital cortices | Moderate | [6] |

| Hippocampus | Neurons | Moderate | [4] |

| Spinal Cord | Neurons and glial cells | High | [4] |

| Cerebellum | Purkinje cells and their dendritic trees | Moderate | [7] |

| Medulla Oblongata | Neurons | High | [4] |

| Pons | Neurons | Moderate | [6] |

| Corpus Callosum | Glial cells | High | [4] |

| Pituitary Gland | Endocrine cells | Moderate | [6] |

Cardiovascular System

In the cardiovascular system, the apelin/APJ axis is a key regulator of blood pressure, cardiac contractility, and angiogenesis.[2]

| Tissue/Cell Type | Cellular Localization | Expression Level | References |

| Heart | Cardiomyocytes, endothelial cells, vascular smooth muscle cells | High | [4][8] |

| Blood Vessels | Endothelial cells, vascular smooth muscle cells | High | [2][4] |

| Endocardium | Endocardial endothelial cells | High | [2] |

| Atherosclerotic Plaques | Macrophages, smooth muscle cells | Moderate | [2] |

Metabolic Tissues

APJ is integral to the regulation of glucose and lipid metabolism, with its expression being modulated by insulin (B600854) and nutritional status.[9][10]

| Tissue/Cell Type | Cellular Localization | Expression Level | References |

| Adipose Tissue (White & Brown) | Adipocytes | Moderate | [9][10] |

| Skeletal Muscle | Myocytes | Low to Moderate | [9] |

| Pancreas | Acinar and ductal cells | Moderate | |

| Liver | Hepatocytes | Low | [3] |

Other Peripheral Tissues

The widespread distribution of APJ extends to numerous other peripheral organs, indicating its involvement in a diverse range of physiological functions.

| Tissue/Cell Type | Cellular Localization | Expression Level | References |

| Lungs | Parenchymal cells | High | [3] |

| Kidney | Glomerular podocytes, proximal tubule cells, endothelial cells, vascular smooth muscle cells | High | [11][12][13] |

| Spleen | Immune cells | High | [4] |

| Placenta | Trophoblasts | High | [4] |

| Stomach | Epithelial cells | Moderate | [14] |

| Intestine | Epithelial cells, goblet cells, smooth muscle cells, enteric neurons | Moderate | [15] |

| Testis | Sertoli cells, Leydig cells | Moderate | [16] |

| Ovary | Thecal cells, corpora lutea | Moderate |

APJ in Cancer

Elevated expression of APJ has been observed in various tumor tissues, where it is implicated in promoting angiogenesis, proliferation, and metastasis.[17][18]

| Cancer Type | Expression Level in Tumor vs. Normal Tissue | References |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Higher (expressed in 82% of cases) | [19] |

| Colorectal Cancer | Higher | [20] |

| Glioblastoma | Higher | [21] |

| Non-Small Cell Lung Cancer (NSCLC) | Higher | [18] |

| Breast Cancer | Higher (detected in ~59% of tumors) | [22] |

| Cervical Cancer | Significantly Higher | [22] |

| Gastroesophageal Carcinoma | Higher | [22] |

| Hepatocellular Carcinoma (HCC) | Consistently Upregulated | [22] |

APJ Signaling Pathways

Activation of the APJ receptor by its ligands, apelin or Elabela, initiates a cascade of intracellular signaling events through both G-protein-dependent and G-protein-independent pathways. These pathways are highly cell-type specific and lead to diverse physiological outcomes.[23][24]

G-Protein Dependent Signaling

Upon ligand binding, APJ couples primarily to the inhibitory G-protein, Gαi, and to a lesser extent, Gαq.

-

Via Gαi:

-

PI3K/Akt Pathway: Activation of Gαi leads to the stimulation of Phosphoinositide 3-Kinase (PI3K) and its downstream effector, Akt (Protein Kinase B). This pathway is crucial for cell survival, proliferation, migration, and metabolic regulation.[24][25] Activated Akt can phosphorylate and activate endothelial Nitric Oxide Synthase (eNOS), leading to vasodilation.[14]

-

MAPK/ERK Pathway: The Gβγ subunits released from Gαi can activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.[24]

-

Inhibition of Adenylyl Cyclase: Gαi activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[25]

-

-

Via Gαq:

-

PLC/PKC Pathway: Gαq activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), another key regulator of cell growth and differentiation.[25]

-

G-Protein Independent Signaling (β-Arrestin Pathway)

APJ can also signal through a G-protein-independent mechanism involving β-arrestins. Following ligand-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment not only desensitizes the G-protein signaling but also initiates a second wave of signaling and mediates receptor internalization (endocytosis).[23][25] The specific apelin isoform can influence the pattern of receptor trafficking.[1]

Experimental Protocols

Accurate determination of APJ distribution relies on robust and well-validated experimental techniques. Below are detailed protocols for the most common methods used to study APJ expression at the protein and mRNA levels.

Immunohistochemistry (IHC) for APJ Detection

IHC is used to visualize the localization of the APJ protein in tissue sections using a specific primary antibody.

1. Tissue Preparation (Formalin-Fixed, Paraffin-Embedded)

- Fixation: Immediately after dissection, fix fresh tissue in 10% neutral buffered formalin for 8-24 hours at room temperature.[26]

- Dehydration: Dehydrate the tissue through a graded series of ethanol (B145695) solutions (e.g., 70%, 85%, 95%, 100% ethanol, two changes at each concentration for 30-60 minutes each).[27]

- Clearing: Clear the tissue in xylene (two changes for 10-20 minutes each).[27]

- Paraffin (B1166041) Infiltration: Infiltrate the tissue with molten paraffin wax (60°C) in two changes for 1-2 hours each.[27]

- Embedding: Embed the tissue in a paraffin block and allow it to cool.

- Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.

- Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Staining Protocol

- Deparaffinization and Rehydration:

- Immerse slides in xylene (2 x 10 minutes).[27]

- Rehydrate through graded ethanol (100% 2 x 10 min, 95% 5 min, 70% 5 min, 50% 5 min).[27]

- Rinse in distilled water.

- Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10mM Sodium Citrate, pH 6.0).[26]

- Heat in a microwave, pressure cooker, or water bath at 95-100°C for 20-30 minutes.[28]

- Allow slides to cool to room temperature (approx. 20 minutes).

- Peroxidase Block:

- Incubate sections in 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[29]

- Rinse with PBS (Phosphate Buffered Saline).

- Blocking:

- Incubate sections with a blocking solution (e.g., 3% BSA or 5-10% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.[30]

- Primary Antibody Incubation:

- Incubate sections with a primary antibody specific to APJ, diluted in blocking buffer, overnight at 4°C in a humidified chamber. The optimal dilution should be determined empirically (e.g., 1:200 - 1:600).[7][26]

- Secondary Antibody Incubation:

- Rinse slides with PBS (3 x 5 minutes).

- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 30-60 minutes at room temperature.[29]

- Detection:

- Rinse slides with PBS (3 x 5 minutes).

- Apply DAB (3,3'-Diaminobenzidine) substrate solution and incubate until a brown precipitate develops (monitor under a microscope).[29]

- Stop the reaction by rinsing with distilled water.

- Counterstaining, Dehydration, and Mounting:

- Counterstain with hematoxylin (B73222) for 30-60 seconds.[29]

- "Blue" the sections in running tap water.

- Dehydrate through graded ethanol and clear in xylene.

- Mount with a permanent mounting medium.

node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

start [label="Tissue Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

fixation [label="Fixation\n(10% Formalin)"];

embedding [label="Dehydration & Paraffin Embedding"];

sectioning [label="Sectioning (4-5µm)"];

deparaffinize [label="Deparaffinization & Rehydration"];

retrieval [label="Antigen Retrieval\n(Heat-Induced)"];

node [fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

peroxidase_block [label="Peroxidase Block\n(3% H2O2)"];

blocking [label="Blocking\n(BSA or Serum)"];

primary_ab [label="Primary Antibody Incubation\n(Anti-APJ)"];

secondary_ab [label="Secondary Antibody Incubation\n(HRP-conjugated)"];

detection [label="Detection\n(DAB Substrate)"];

counterstain [label="Counterstaining & Mounting"];

end [label="Microscopy Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> fixation;

fixation -> embedding;

embedding -> sectioning;

sectioning -> deparaffinize;

deparaffinize -> retrieval;

retrieval -> peroxidase_block;

peroxidase_block -> blocking;

blocking -> primary_ab;

primary_ab -> secondary_ab;

secondary_ab -> detection;

detection -> counterstain;

counterstain -> end;

}

In Situ Hybridization (ISH) for APJ mRNA Detection

ISH allows for the visualization of APJ mRNA expression within the morphological context of the tissue.

1. Probe Preparation

- Template Generation: Linearize a plasmid containing the APJ cDNA sequence of interest. Alternatively, use a PCR product with a promoter sequence as a template.[31]

- In Vitro Transcription: Synthesize a single-stranded antisense RNA probe labeled with digoxigenin (B1670575) (DIG) or another hapten using an in vitro transcription kit. A sense probe should also be generated as a negative control.[32] Probe length should ideally be 250-1500 bases.[33]

- Probe Purification: Purify the labeled probe to remove unincorporated nucleotides.

2. Tissue Preparation and Hybridization

- Tissue Preparation: Prepare paraffin-embedded or frozen tissue sections as described for IHC. Ensure all solutions and equipment are RNase-free.[33]

- Permeabilization: Treat sections with Proteinase K to improve probe accessibility. The concentration and time must be optimized for the tissue type.[34]

- Prehybridization: Incubate sections in a prehybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).[33]

- Hybridization:

- Denature the probe by heating at 95°C for 2 minutes and then immediately chilling on ice.[33]

- Dilute the denatured probe in hybridization buffer.

- Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at the optimized hybridization temperature in a humidified chamber.[33]

3. Post-Hybridization Washes and Detection

- Stringency Washes: Perform a series of washes with decreasing salt concentrations (SSC buffer) and increasing temperatures to remove non-specifically bound probe.[34]

- Blocking: Block the sections with a suitable blocking reagent (e.g., MABT buffer with 2% BSA).[33]

- Antibody Incubation: Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) for 1-2 hours at room temperature or overnight at 4°C.[31]

- Detection:

- Wash extensively to remove unbound antibody.

- Incubate with a chromogenic substrate (e.g., NBT/BCIP for AP) until the desired color intensity is reached.[31]

- Stopping and Mounting: Stop the reaction, counterstain if desired, and mount the slides.

node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

start [label="Tissue Section", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

probe_prep [label="Labeled RNA Probe\n(Anti-APJ mRNA)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"];

permeabilize [label="Permeabilization\n(Proteinase K)"];

prehybridize [label="Prehybridization"];

hybridize [label="Hybridization with Probe\n(Overnight)"];

node [fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

washes [label="Stringency Washes\n(SSC Buffer)"];

blocking [label="Blocking"];

antibody_inc [label="Antibody Incubation\n(Anti-DIG-AP)"];

detection [label="Chromogenic Detection\n(NBT/BCIP)"];

end [label="Microscopy Analysis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> permeabilize;

permeabilize -> prehybridize;

prehybridize -> hybridize;

probe_prep -> hybridize;

hybridize -> washes;

washes -> blocking;

blocking -> antibody_inc;

antibody_inc -> detection;

detection -> end;

}

Quantitative Real-Time PCR (qPCR) for APJ mRNA Quantification

qPCR is a highly sensitive method for quantifying the relative or absolute amount of APJ mRNA in a tissue or cell sample.

1. RNA Extraction and cDNA Synthesis

- Homogenization: Homogenize the tissue or cell sample in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

- RNA Extraction: Extract total RNA using a silica-column-based kit or a phenol-chloroform extraction method.

- Quality Control: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by gel electrophoresis to check for integrity.

- DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

- Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

2. qPCR Reaction

- Primer Design: Design and validate primers specific for the APJ mRNA transcript. Primers should typically amplify a product of 70-200 base pairs and span an exon-exon junction to avoid amplification of genomic DNA.

- Reaction Setup: Prepare the qPCR reaction mix containing:

- cDNA template

- Forward and reverse primers for APJ

- Forward and reverse primers for a stable reference (housekeeping) gene (e.g., GAPDH, β-actin)

- qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

- Thermal Cycling: Perform the qPCR reaction in a real-time PCR machine with a typical program:

- Initial denaturation (e.g., 95°C for 5-10 minutes)

- 40 cycles of:

- Denaturation (95°C for 15 seconds)

- Annealing/Extension (60°C for 60 seconds)

- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.

3. Data Analysis

- Determine Cq Values: The instrument software will determine the quantification cycle (Cq) value for each reaction.

- Relative Quantification: Use the ΔΔCq method to calculate the fold change in APJ expression in a test sample relative to a control sample, normalized to the expression of the reference gene.

node [fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];

start [label="Tissue/Cell Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

rna_extraction [label="Total RNA Extraction"];

qc_dnase [label="RNA Quality Control\n& DNase Treatment"];

cdna_synthesis [label="Reverse Transcription\n(cDNA Synthesis)"];

node [fillcolor="#FFFFFF", color="#202124", fontcolor="#202124"];

qpcr_setup [label="qPCR Reaction Setup\n(Primers, SYBR Green)"];

thermal_cycling [label="Thermal Cycling\n(Amplification)"];

melt_curve [label="Melt Curve Analysis"];

end [label="Data Analysis (ΔΔCq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> rna_extraction;

rna_extraction -> qc_dnase;

qc_dnase -> cdna_synthesis;

cdna_synthesis -> qpcr_setup;

qpcr_setup -> thermal_cycling;

thermal_cycling -> melt_curve;

melt_curve -> end;

}

Conclusion

The apelin receptor APJ is a ubiquitously expressed GPCR with profound implications for human physiology and disease. Its extensive distribution in the central nervous system, cardiovascular system, metabolic tissues, and various peripheral organs highlights its role as a master regulator of homeostasis. The diverse signaling pathways activated by APJ underscore the complexity of its function and provide numerous avenues for therapeutic intervention. A thorough understanding of its cellular and tissue-specific expression, facilitated by the robust experimental methodologies detailed in this guide, is paramount for researchers and drug development professionals seeking to harness the therapeutic potential of the apelin/APJ system.

References

- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The Role of Apelin in Cardiovascular Diseases, Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Apelin/APJ System in Psychosis and Neuropathy [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Distribution, Function, and Expression of the Apelinergic System in the Healthy and Diseased Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apelin/APJ Receptor (extracellular) Polyclonal Antibody (AAR-030-200UL) [thermofisher.com]

- 8. Apelin receptor - Wikipedia [en.wikipedia.org]

- 9. Apelin and APJ regulation in adipose tissue and skeletal muscle of type 2 diabetic mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Apelinergic system in the kidney: implications for diabetic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Apelin is expressed throughout the human kidney, is elevated in chronic kidney disease & associates independently with decline in kidney function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cusabio.com [cusabio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Apelin, a Circulating Biomarker in Cancer Evaluation: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Study Progression of Apelin/APJ Signaling and Apela in Different Types of Cancer [frontiersin.org]

- 19. Upregulated Apelin Signaling in Pancreatic Cancer Activates Oncogenic Signaling Pathways to Promote Tumor Development [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Apelin/APJ system: an emerging therapeutic target for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Apelin/APJ: Another Player in the Cancer Biology Network [mdpi.com]

- 23. The Role of Apelin/Apelin Receptor in Energy Metabolism and Water Homeostasis: A Comprehensive Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. researchgate.net [researchgate.net]

- 26. abcepta.com [abcepta.com]

- 27. bosterbio.com [bosterbio.com]

- 28. Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]

- 29. youtube.com [youtube.com]

- 30. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]

- 31. ucl.ac.uk [ucl.ac.uk]

- 32. Detection of mRNA by Whole Mount in situ Hybridization and DNA Extraction for Genotyping of Zebrafish Embryos [bio-protocol.org]

- 33. docs.abcam.com [docs.abcam.com]

- 34. In situ hybridization (ISH) protocol | Abcam [abcam.com]

Apelin-12 Acetate: A Deep Dive into its Role in Fluid Homeostasis and Renal Function

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Apelin-12, a peptide endogenous to the apelin system, is emerging as a critical regulator of fluid homeostasis and renal function. This technical guide provides a comprehensive overview of the mechanisms of action of Apelin-12 acetate (B1210297), its physiological effects, and the experimental methodologies used to elucidate its function. Through a detailed examination of its signaling pathways, its interplay with the vasopressin system, and its direct renal effects, this document serves as a resource for scientists and researchers in the field of nephrology and cardiovascular drug development. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction

The maintenance of fluid and electrolyte balance is a complex physiological process tightly regulated by a concert of hormonal and neural systems. The apelin system, comprising the apelin peptide family and its G protein-coupled receptor (APJ), has been identified as a key player in this intricate network.[1] Apelin peptides, including Apelin-12, are widely distributed throughout the body, with significant expression in the brain, heart, blood vessels, and kidneys.[1][2] This guide focuses specifically on the acetate salt of Apelin-12 and its profound effects on fluid homeostasis and renal physiology, highlighting its potential as a therapeutic target for a range of renal and cardiovascular diseases.[3][4]

Core Signaling Pathways of Apelin-12

Apelin-12 exerts its effects by binding to the APJ receptor, a G protein-coupled receptor.[5] This binding event triggers a cascade of intracellular signaling events that vary depending on the cell type. In the context of renal and vascular function, two primary pathways are of significance: the nitric oxide (NO)-dependent vasodilation pathway and the pathway counteracting the effects of vasopressin.[2][6]

Vasodilation Signaling Pathway

In vascular endothelial cells, the binding of Apelin-12 to the APJ receptor activates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[5] This leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which in turn catalyzes the production of nitric oxide (NO).[2][5] NO then diffuses to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasodilation.[2] This vasodilatory effect contributes to an increase in renal blood flow.[3][5]

References

- 1. Role of Early Assesment of Diuresis and Natriuresis in Detecting In-Hospital Diuretic Resistance in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardiovascular and renal effects of apelin in chronic kidney disease: a randomised, double-blind, placebo-controlled, crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apelin, a potent diuretic neuropeptide counteracting vasopressin actions through inhibition of vasopressin neuron activity and vasopressin release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Apelin-13 Regulates Vasopressin-Induced Aquaporin-2 Expression and Trafficking in Kidney Collecting Duct Cells | Cell Physiol Biochem [cellphysiolbiochem.com]